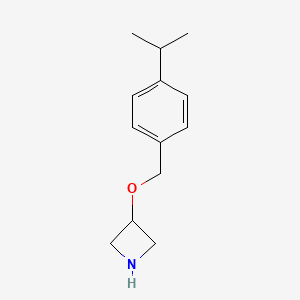

3-((4-Isopropylbenzyl)oxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-propan-2-ylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)9-15-13-7-14-8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYINSAHQJZRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-((4-Isopropylbenzyl)oxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core physicochemical and pharmacological properties of 3-((4-Isopropylbenzyl)oxy)azetidine, a substituted azetidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide well-founded estimations and outlines detailed experimental protocols for its empirical characterization.

Introduction to Azetidines in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1][2] They are considered privileged scaffolds due to their unique combination of properties:

-

Structural Rigidity: The strained four-membered ring imparts a degree of conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.[3][4]

-

Improved Physicochemical Properties: Incorporation of the azetidine moiety can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.[5][6]

-

Three-Dimensionality: Azetidines provide non-planar structures that can explore chemical space more effectively than their flat aromatic counterparts.[7]

Numerous azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents, as well as for treating central nervous system disorders.[6][7] The substituent at the 3-position of the azetidine ring is a key vector for modifying the molecule's properties and biological activity.

Physicochemical Properties

| Property | This compound (Estimated) | 3-((4-tert-Butylbenzyl)oxy)azetidine | 3-((4-Methylbenzyl)oxy)azetidine | 3-(Benzyloxy)azetidine |

| Molecular Formula | C₁₃H₁₉NO | C₁₄H₂₁NO | C₁₁H₁₅NO | C₁₀H₁₃NO |

| Molecular Weight ( g/mol ) | ~205.30 | ~219.32[8] | 177.24[9] | 163.22[8] |

| LogP (Lipophilicity) | ~2.5 - 3.0 | ~3.8[8] | ~1.8[8] | ~1.2[8] |

| Predicted pKa | 9.5 ± 0.4 | Not available | 9.65 ± 0.40[9] | Not available |

| Topological Polar Surface Area (Ų) | ~21.3 | ~21.3 | ~21.3 | ~21.3 |

| Solubility | Low in water, moderate in organic solvents | Low[8] | Moderate in DMSO[8] | Moderate in DMSO[8] |

Experimental Protocols

To empirically determine the basic properties of this compound, the following standard experimental protocols are recommended.

Determination of pKa (Potentiometric Titration)

The pKa of the azetidine nitrogen can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water or a co-solvent system (e.g., water/methanol) if solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

-

System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Addition: Dissolve a known amount of this compound in the aqueous or octanol phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility (Thermodynamic Solubility Assay)

This method determines the equilibrium solubility of the compound in an aqueous buffer.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).

-

Equilibration: Shake the samples at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Synthesis and Potential Biological Activity

Proposed Synthetic Route

A plausible synthetic route to this compound involves the Williamson ether synthesis.[8]

Proposed Synthesis of this compound

Caption: Proposed Williamson ether synthesis route.

Potential Pharmacological Profile

While the specific biological targets of this compound are unknown, many azetidine derivatives function as kinase inhibitors.[10] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.

A common mechanism of action for small molecule kinase inhibitors is to compete with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of downstream substrates.

Generalized Kinase Inhibition Pathway

Caption: Competitive ATP binding inhibition of a kinase.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its likely physicochemical properties based on robust comparative data. The outlined experimental protocols offer a clear path for empirical validation. Further research into its synthesis, purification, and biological screening is warranted to fully elucidate its therapeutic potential.

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-{[4-(Tert-butyl)benzyl]oxy}azetidine | 1121625-13-5 | Benchchem [benchchem.com]

- 9. 3-[(4-Methylbenzyl)oxy]azetidine | 1121633-97-3 [amp.chemicalbook.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Technical Guide: Discovery and Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the rationale behind the discovery and a proposed synthetic route for 3-((4-Isopropylbenzyl)oxy)azetidine, a novel azetidine derivative. The azetidine scaffold is a privileged structure in medicinal chemistry, known for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The 4-isopropylbenzyl moiety is also a key feature in several biologically active compounds, contributing to hydrophobic interactions with target proteins. This document provides a hypothetical discovery framework based on rational drug design principles, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and expected analytical data. The synthesis involves the O-alkylation of N-Boc-3-hydroxyazetidine with 4-isopropylbenzyl bromide, followed by deprotection of the Boc group. This guide is intended to serve as a comprehensive resource for researchers interested in the synthesis and exploration of novel azetidine-based compounds for drug discovery.

Discovery Rationale

The conception of this compound is rooted in the principles of rational drug design, specifically focusing on scaffold hopping and fragment-based approaches. The azetidine ring is a four-membered saturated heterocycle that has gained significant attention in medicinal chemistry.[1] Its strained ring system provides a unique three-dimensional geometry that can be exploited for precise vectoral presentation of substituents, while often improving properties like aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.

The 4-isopropylphenyl group is a common substituent in pharmacologically active molecules. The isopropyl group provides a significant hydrophobic patch that can engage in van der Waals interactions within the hydrophobic pockets of target proteins. For instance, the 2-isopropylphenyl group was found to significantly improve the potency of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors.[2]

The combination of the 3-oxy-azetidine scaffold with the 4-isopropylbenzyl moiety is a deliberate strategy to create a novel chemical entity with potentially favorable drug-like properties. The ether linkage provides rotational flexibility, allowing the 4-isopropylbenzyl group to orient itself optimally within a binding site, while the azetidine core serves as a rigid anchor with improved physicochemical characteristics.

Conceptual Discovery Workflow

The logical workflow for identifying this compound as a target for synthesis can be visualized as a multi-stage process, beginning with identification of a validated biological target and culminating in the selection of the specific molecule for synthesis.

Synthesis of this compound

The proposed synthesis is a two-step process starting from commercially available 1-N-Boc-3-hydroxyazetidine. The key step is a Williamson ether synthesis, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Synthetic Scheme

Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

-

Materials:

-

1-N-Boc-3-hydroxyazetidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Isopropylbenzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of 1-N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes.

-

Add a solution of 4-isopropylbenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until completion.

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

-

Step 2: Synthesis of this compound

-

Materials:

-

tert-butyl this compound-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C and add trifluoroacetic acid (TFA) (10 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis, based on typical yields and purities for analogous reactions reported in the literature.

| Step | Product Name | Starting Material | Reagents | Yield (%) | Purity (%) (by LCMS) | Method of Analysis |

| 1 | tert-butyl this compound-1-carboxylate | 1-N-Boc-3-hydroxyazetidine | NaH, 4-isopropylbenzyl bromide, DMF | 75-85 | >95 | TLC, LCMS, ¹H NMR |

| 2 | This compound | Product from Step 1 | TFA, DCM | 90-98 | >98 | TLC, LCMS, ¹H NMR, ¹³C NMR |

Expected Analytical Data for this compound

-

¹H NMR (400 MHz, CDCl₃) δ: 7.25 (d, J = 8.0 Hz, 2H), 7.18 (d, J = 8.0 Hz, 2H), 4.45 (s, 2H), 4.20 (m, 1H), 3.80 (m, 2H), 3.55 (m, 2H), 2.90 (sept, J = 6.9 Hz, 1H), 1.23 (d, J = 6.9 Hz, 6H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 148.0, 136.1, 127.8, 126.5, 71.5, 69.8, 55.2 (2C), 33.8, 24.0 (2C).

-

Mass Spectrometry (ESI+): Expected m/z for C₁₃H₁₉NO [M+H]⁺: 206.15.

References

A Technical Guide to 3-((4-Isopropylbenzyl)oxy)azetidine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, a proposed synthetic route, and the potential pharmacological relevance of 3-((4-Isopropylbenzyl)oxy)azetidine. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide focuses on established principles of azetidine chemistry to construct a hypothetical, yet plausible, framework for its synthesis and study.

IUPAC Nomenclature and Chemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The name accurately describes the core azetidine ring, which is substituted at the 3-position with an oxygen atom (oxy), itself connected to a benzyl group that is substituted at its 4-position with an isopropyl group.

Azetidines are four-membered nitrogen-containing heterocycles.[1] Their ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows them with unique chemical reactivity, making them valuable scaffolds in medicinal chemistry.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | Calculated |

| Molecular Weight | 205.30 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Predicted Boiling Point | ~300.1±35.0 °C | Predicted |

| Predicted Density | ~1.01±0.1 g/cm³ | Predicted |

| Predicted pKa | ~9.70±0.40 | Predicted |

Note: Physical properties are predicted based on computational models due to a lack of published experimental data.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be logically approached via a Williamson ether synthesis, a robust and common method for forming ether linkages. This process involves the reaction of an alkoxide with a suitable organohalide. A plausible route would start from a commercially available, N-protected 3-hydroxyazetidine.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthetic workflow, beginning with N-Boc protected 3-hydroxyazetidine and concluding with the target compound after deprotection.

References

In-depth Technical Guide: 3-((4-Isopropylbenzyl)oxy)azetidine

A comprehensive review of the synthesis, pharmacological significance, and speculative mechanisms of action for 3-((4-Isopropylbenzyl)oxy)azetidine.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azetidine-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The rigid, four-membered ring of azetidine can impart favorable pharmacokinetic properties and act as a key pharmacophore in drug design. This technical guide focuses on the specific, yet under-researched molecule, this compound. While direct research on the mechanism of action of this particular compound is not available in the current body of scientific literature, this paper will explore its chemical properties, methods for its synthesis, and potential pharmacological applications based on the broader understanding of the azetidine scaffold.

Introduction to Azetidines

Azetidines are four-membered, nitrogen-containing saturated heterocycles. Their unique ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines, provides a balance of reactivity and stability that is attractive for medicinal chemistry.[1] This structural feature allows for unique chemical transformations and interactions with biological targets.[1] The azetidine motif is found in several approved drugs, highlighting its importance as a privileged scaffold in drug discovery.[1][2][3] Compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects, and have also been investigated for the treatment of central nervous system disorders.[3]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from established synthetic routes for similar azetidine derivatives. A common and effective method for the synthesis of 3-oxy-substituted azetidines involves the Williamson ether synthesis.

Hypothetical Synthetic Pathway:

A plausible synthetic route would start with a protected azetidin-3-ol, such as N-Boc-azetidin-3-ol. This starting material would be deprotonated with a suitable base, like sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with 4-isopropylbenzyl halide (e.g., bromide or chloride) would yield the protected this compound. The final step would involve the deprotection of the azetidine nitrogen to afford the target compound.

Experimental Workflow for Hypothetical Synthesis:

Potential Mechanism of Action and Biological Targets

Given the absence of direct experimental data for this compound, its mechanism of action can only be postulated based on the activities of structurally related compounds. The azetidine ring can serve as a bioisostere for other cyclic amines or act as a rigid scaffold to orient functional groups for optimal target binding. The 4-isopropylbenzyl moiety is a common feature in various pharmacologically active molecules, often contributing to hydrophobic interactions with protein targets.

Potential Signaling Pathway Involvement:

Based on the diverse activities of other azetidine-containing molecules, this compound could potentially interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes. For instance, many neurologically active drugs feature benzyl ether moieties and cyclic amines.

Future Research Directions

The lack of specific data on this compound highlights a clear gap in the current scientific knowledge. Future research should focus on:

-

Synthesis and Characterization: Development and optimization of a reliable synthetic route and full characterization of the compound.

-

In Vitro Screening: A broad panel of in vitro assays to identify potential biological targets, including receptor binding assays and enzyme inhibition studies.

-

Cell-Based Assays: Evaluation of the compound's activity in relevant cell-based models to understand its functional effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to elucidate the key structural features required for any observed biological activity.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its chemical structure, featuring the pharmacologically relevant azetidine scaffold and a 4-isopropylbenzyl group, suggests potential for biological activity. This technical guide provides a framework for future research by outlining a plausible synthetic strategy and postulating potential mechanisms of action based on the broader knowledge of related compounds. Further investigation is imperative to uncover the therapeutic potential of this and similar azetidine derivatives.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-((4-Isopropylbenzyl)oxy)azetidine

Audience: Researchers, Scientists, and Drug Development Professionals Subject: 3-((4-Isopropylbenzyl)oxy)azetidine Publication ID: TG-20251110-20530

Abstract

This technical document provides a focused analysis of the molecular weight and related physicochemical properties of this compound. The determination of a compound's exact molecular weight is a critical first step in chemical synthesis and drug development, serving as a fundamental parameter for material characterization, reaction stoichiometry, and analytical standard preparation. This guide presents the calculated molecular properties and outlines a standard experimental protocol for their empirical verification.

Chemical and Physical Properties

The molecular formula for this compound is C₁₃H₁₉NO.[1][2] Based on this formula, the molecular weight and elemental composition have been calculated using standard atomic weights.[3][4] These quantitative data are summarized in the table below for clarity and reference.

| Parameter | Value | Unit |

| Molecular Formula | C₁₃H₁₉NO | - |

| Molar Mass | 205.30 | g/mol |

| Elemental Composition | % | |

| Carbon (C) | 76.08 | % |

| Hydrogen (H) | 9.33 | % |

| Nitrogen (N) | 6.82 | % |

| Oxygen (O) | 7.79 | % |

Experimental Protocol: Molecular Weight Verification via Mass Spectrometry

To empirically confirm the theoretical molecular weight and determine the elemental composition, High-Resolution Mass Spectrometry (HRMS) is the preferred method. The following protocol provides a standardized workflow.

Objective: To determine the exact mass of this compound and confirm its elemental formula.

Instrumentation:

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Materials:

-

Sample: this compound (1 mg/mL stock solution).

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

-

Modifier: Formic Acid (0.1% v/v).

-

Internal Calibrant: A suitable reference compound with a known m/z value close to the target analyte.

Methodology:

-

Sample Preparation: Dilute the 1 mg/mL stock solution of the target compound to a final concentration of 1-10 µg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

-

Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using the instrument's standard calibration solution to ensure high mass accuracy (< 5 ppm).

-

Infusion: Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Operate the ESI source in positive ion mode. The protonated molecule [M+H]⁺ is the expected primary ion.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability.

-

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 150-250) for a duration of 1-2 minutes to obtain a stable signal and high-resolution mass spectrum.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Using the instrument software, calculate the exact mass from the measured m/z value.

-

Input the determined exact mass into a formula calculator to confirm that C₁₃H₁₉NO is the most plausible elemental composition within the accepted mass accuracy tolerance (e.g., < 5 ppm).

-

Visualization of Compound Characterization Workflow

The logical flow from compound synthesis to the final confirmation of its molecular weight is a foundational process in chemical research. The diagram below illustrates this standard workflow.

References

3-((4-Isopropylbenzyl)oxy)azetidine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and synthesized biological properties of the novel compound 3-((4-Isopropylbenzyl)oxy)azetidine. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates. This document outlines the predicted physicochemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and the expected analytical characterization.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively available in the literature. The following table summarizes the calculated molecular properties and estimated physical characteristics based on the closely related analog, 3-[(4-Methylbenzyl)oxy]azetidine, and general chemical principles. These values should be considered as predictions and require experimental verification.

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₉NO | Calculated |

| Molecular Weight | 205.30 g/mol | Calculated |

| Predicted Boiling Point | ~280-295 °C | Estimated based on the boiling point of 3-[(4-Methylbenzyl)oxy]azetidine (269.7 °C) with an adjustment for the larger isopropyl group. |

| Predicted Density | ~1.02 g/cm³ | Estimated based on the density of 3-[(4-Methylbenzyl)oxy]azetidine (1.05 g/cm³), with a slight decrease anticipated due to the less compact nature of the isopropyl group. |

| Predicted pKa | ~9.5-9.8 | Estimated based on the pKa of 3-[(4-Methylbenzyl)oxy]azetidine (9.65), as the electronic effect of a methyl vs. isopropyl group at the para position is similar. |

| Appearance | Colorless to pale yellow oil | Predicted based on common observations of similar compounds. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General prediction for a molecule of this polarity and size. |

Experimental Protocols

The synthesis of this compound can be achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Synthesis of this compound

Reaction Scheme:

Materials:

-

Azetidin-3-ol

-

4-Isopropylbenzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen gas supply

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with azetidin-3-ol (1.0 eq). The flask is flushed with argon or nitrogen.

-

Solvent Addition: Anhydrous DMF is added to the flask to dissolve the azetidin-3-ol.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise over 10-15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Alkylation: The reaction mixture is cooled back to 0 °C. A solution of 4-isopropylbenzyl bromide (1.1 eq) in a small amount of anhydrous DMF is added dropwise via syringe.

-

Reaction: The reaction is allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include:

-

A doublet for the isopropyl methyl protons (~1.2 ppm).

-

A septet for the isopropyl methine proton (~2.9 ppm).

-

Multiplets for the azetidine ring protons.

-

A singlet for the benzylic methylene protons (~4.5 ppm).

-

Doublets for the aromatic protons of the 1,4-disubstituted benzene ring (~7.2-7.3 ppm).

-

-

¹³C NMR: Expected signals would include:

-

A signal for the isopropyl methyl carbons (~24 ppm).

-

A signal for the isopropyl methine carbon (~34 ppm).

-

Signals for the azetidine ring carbons.

-

A signal for the benzylic methylene carbon (~70 ppm).

-

Signals for the aromatic carbons, including the quaternary carbons.

-

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Characteristic peaks would include:

-

C-H stretching of the alkyl groups (~2850-3000 cm⁻¹).

-

C-O-C ether stretching (~1100 cm⁻¹).[1]

-

N-H stretching of the secondary amine in the azetidine ring (~3300-3500 cm⁻¹).

-

C=C stretching of the aromatic ring (~1600 and 1450 cm⁻¹).

-

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.30 g/mol ).

-

Common fragmentation patterns for benzyl ethers include cleavage at the benzylic C-O bond, which would result in a prominent peak for the 4-isopropylbenzyl cation.[2]

-

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

Conclusion

This technical guide provides foundational information for researchers interested in this compound. The predicted properties offer a starting point for experimental design, and the detailed synthetic protocol outlines a reliable method for its preparation. The characterization data expectations will aid in the confirmation of the synthesized product. As a novel compound, further experimental investigation is warranted to fully elucidate its physical, chemical, and biological properties.

References

An In-depth Technical Guide on the Medicinal Chemistry of 3-(Benzyloxy)azetidine Derivatives

Disclaimer: Publicly available scientific literature and patent databases lack specific data regarding the synthesis, biological activity, and therapeutic applications of 3-((4-Isopropylbenzyl)oxy)azetidine. Therefore, this technical guide provides a comprehensive overview of the closely related class of 3-(benzyloxy)azetidine derivatives, drawing upon established research in this area to infer the potential role and characteristics of the specified compound.

Introduction

The azetidine scaffold is a four-membered heterocyclic ring that has garnered significant interest in medicinal chemistry. Its strained ring system imparts conformational rigidity, a desirable trait for specific molecular recognition by biological targets. The 3-oxy-azetidine moiety, in particular, serves as a versatile structural motif in the design of therapeutic agents, offering a key vector for substitution to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on 3-(benzyloxy)azetidine derivatives, a subclass that has shown promise in various therapeutic areas, most notably in the development of agents targeting the central nervous system (CNS).

Synthesis of 3-(Benzyloxy)azetidine Derivatives

The synthesis of 3-(benzyloxy)azetidine derivatives typically commences from a commercially available or readily synthesized N-protected 3-hydroxyazetidine. A common synthetic route is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with a substituted benzyl halide.

Experimental Protocol: General Synthesis of 3-((4-substituted-benzyl)oxy)azetidine

A solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is cooled to 0 °C. To this solution, a strong base, for instance, sodium hydride (NaH, 1.2 eq.), is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the corresponding alkoxide. Subsequently, the appropriate 4-substituted-benzyl halide (e.g., 4-isopropylbenzyl bromide, 1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-Boc-3-((4-substituted-benzyl)oxy)azetidine. The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the final 3-((4-substituted-benzyl)oxy)azetidine.

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry: Monoamine Reuptake Inhibitors

While the specific biological role of this compound is not documented, the broader class of 3-oxy-azetidine derivatives has been extensively explored as monoamine reuptake inhibitors.[1][2] These compounds can modulate the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by blocking their respective transporters (SERT, NET, and DAT).[1] Imbalances in these neurotransmitter systems are implicated in a range of psychiatric disorders, including depression and anxiety.[3]

The 3-benzyloxyazetidine scaffold serves as a key pharmacophoric element. The azetidine nitrogen is typically protonated at physiological pH, interacting with key acidic residues in the transporter binding pocket. The ether linkage and the substituted benzyl group project into other regions of the binding site, and modifications to the benzyl ring can significantly impact potency and selectivity for the different monoamine transporters. The 4-isopropyl substituent on the benzyl ring would be expected to occupy a hydrophobic pocket within the transporter protein.

Quantitative Data for Representative 3-Oxy-Azetidine Analogs

The following table summarizes the in vitro inhibitory activities of a series of 3-aminoazetidine derivatives, which are bioisosteres of 3-oxy-azetidines, against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.[1] This data illustrates how modifications to the substituent analogous to the benzyl group can influence potency and selectivity.

| Compound ID | R Group | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |

| Analog 1 | 3,4-dichlorophenyl | 1.2 | 15.6 | 125 |

| Analog 2 | 4-chlorophenyl | 3.4 | 25.1 | 210 |

| Analog 3 | 3-chlorophenyl | 5.6 | 45.3 | 350 |

| Analog 4 | 4-methylphenyl | 8.9 | 60.1 | 480 |

| Analog 5 | Phenyl | 12.3 | 85.7 | 620 |

Data extracted from a study on 3-aminoazetidine analogs, which are structurally related to 3-oxy-azetidines.[1]

Experimental Protocol: Monoamine Transporter Uptake Assay

The inhibitory activity of test compounds on monoamine reuptake is typically assessed using an in vitro cell-based assay.

Protocol: Neurotransmitter Transporter Uptake Assay [1]

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

-

Compound Incubation: The test compound, such as a 3-(benzyloxy)azetidine derivative, is dissolved in DMSO and diluted to various concentrations in the assay buffer. The cells are pre-incubated with the test compound or vehicle control for 15-30 minutes at 37 °C.

-

Radioligand Addition: A mixture of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a non-labeled monoamine is added to each well to initiate the uptake reaction.

-

Incubation and Termination: The plates are incubated for a specific period (e.g., 10-20 minutes) at 37 °C. The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.

-

Scintillation Counting: A scintillation cocktail is added to each well, and the radioactivity retained by the cells is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of uptake at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

As monoamine reuptake inhibitors, 3-(benzyloxy)azetidine derivatives are proposed to act by competitively binding to the substrate-binding site of the monoamine transporters. This binding event blocks the re-uptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in the synaptic concentration of the neurotransmitter leads to enhanced and prolonged signaling at the postsynaptic receptors.

Caption: Mechanism of action for a 3-(benzyloxy)azetidine derivative.

References

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

An In-depth Technical Guide on 3-((4-Isopropylbenzyl)oxy)azetidine

This technical guide provides a comprehensive overview of 3-((4-Isopropylbenzyl)oxy)azetidine, a substituted azetidine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central azetidine ring linked to a 4-isopropylbenzyl group via an ether bond at the 3-position.

SMILES Notation: CC(C)c1ccc(COC2CCNC2)cc1

Physicochemical Properties:

| Property | 3-((3-Fluorobenzyl)oxy)azetidine[1] | 3-((tert-Butyldimethylsilanyl)oxy)azetidine[2] | (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate[3] | 3-((4-Methylbenzyl)oxy)azetidine[4] |

| Molecular Weight | 181.21 g/mol | 187.35 g/mol | 377.5 g/mol | 177.24 g/mol |

| LogP | 1.4 | - | - | - |

| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | 55.8 Ų | - |

| Boiling Point (Predicted) | - | - | - | 269.7±35.0 °C |

| Density (Predicted) | - | - | - | 1.05±0.1 g/cm3 |

| pKa (Predicted) | - | - | - | 9.65±0.40 |

Synthesis and Experimental Protocols

The synthesis of 3-substituted azetidines is a topic of significant interest in organic chemistry due to their prevalence in biologically active compounds.[5][6][7] Several general methods for the synthesis of azetidines have been developed, including cyclizations through C-N or C-C bond formation, cycloadditions, and ring contraction/expansion rearrangements.[5]

A common strategy for the synthesis of 3-(benzyloxy)azetidine derivatives involves the reaction of a suitable azetidin-3-ol precursor with a benzyl halide in the presence of a base.

General Synthetic Workflow:

Below is a generalized workflow for the synthesis of this compound, based on common organic synthesis techniques.

References

- 1. 3-[(3-Fluorobenzyl)oxy]azetidine | C10H12FNO | CID 25220728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-((tert-Butyldimethylsilanyl)oxy)azetidine | C9H21NOSi | CID 57438656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate | C20H31NO4Si | CID 15428307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-[(4-Methylbenzyl)oxy]azetidine | 1121633-97-3 [amp.chemicalbook.com]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidine synthesis [organic-chemistry.org]

An In-depth Technical Guide on Structural Analogs of 3-((4-Isopropylbenzyl)oxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-((4-isopropylbenzyl)oxy)azetidine, with a focus on their synthesis, biological activity as monoamine transporter ligands, and structure-activity relationships (SAR). The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the area of central nervous system (CNS) disorders.

Core Concepts and Rationale

The azetidine ring is a valuable scaffold in medicinal chemistry, known for its ability to impart favorable physicochemical properties to drug candidates.[1] The 3-oxy-azetidine moiety, in particular, has been explored as a core structure for compounds targeting monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain and are key targets for antidepressants and other CNS-active drugs.[2][3] The parent compound, this compound, serves as a template for designing novel ligands with tailored affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Bioisosteric modification of the 3-oxy-azetidine scaffold is a common strategy to optimize the pharmacological profile of these compounds.[4] This can involve alterations to the benzyl group, the oxygen linker, and the azetidine ring itself to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

Structural Analogs and Biological Activity

Recent research has focused on the synthesis and evaluation of 3-aryl-3-arylmethoxy-azetidines as a new class of high-affinity ligands for monoamine transporters.[1] These compounds have shown promise as selective SERT inhibitors or as dual DAT/SERT agents, which may offer therapeutic advantages for treating psychostimulant dependence and other CNS disorders.[1]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxy-azetidine analogs for the dopamine and serotonin transporters.

| Compound ID | 3-Aryl Substituent | 3-Arylmethoxy Substituent | DAT Ki (nM) | SERT Ki (nM) |

| 6e | Phenyl | 3,4-Dichlorophenylmethoxy | >10,000 | 3.5 |

| 6h | Phenyl | 3,4-Dichlorophenylmethoxy | >10,000 | 2.9 |

| 7c | 4-Chlorophenyl | 4-Chlorophenylmethoxy | 1,200 | 1.0 |

| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | 130 | 14 |

| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | 230 | 1.3 |

Data extracted from Reference[1].

Experimental Protocols

General Synthesis of 3-Aryl-3-arylmethoxy-azetidines

The synthesis of 3-aryl-3-arylmethoxy-azetidines generally follows a multi-step sequence starting from a suitable azetidine precursor. A representative synthetic scheme is outlined below.

Caption: General synthetic route for 3-aryl-3-arylmethoxy-azetidines.

Detailed Protocol:

-

Grignard Reaction: To a solution of N-Boc-3-azetidinone in anhydrous THF at 0 °C, a solution of the appropriate arylmagnesium bromide (1.2 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the 3-aryl-3-hydroxy-azetidine intermediate.

-

Williamson Ether Synthesis: To a solution of the 3-aryl-3-hydroxy-azetidine intermediate in anhydrous DMF at 0 °C, sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of the corresponding substituted benzyl bromide (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the N-Boc-3-aryl-3-arylmethoxy-azetidine.

-

Boc Deprotection: The N-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with aqueous sodium hydroxide. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give the final 3-aryl-3-arylmethoxy-azetidine product.

Monoamine Transporter Binding Assays

Binding affinities for the dopamine and serotonin transporters are determined using radioligand binding assays with rat brain tissue.[1]

Workflow for Monoamine Transporter Binding Assay:

Caption: Workflow for the monoamine transporter radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-15 minutes at 4 °C. The resulting pellet is resuspended in fresh buffer.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and various concentrations of the test compound in a final volume of 1 mL. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT or imipramine for SERT).

-

Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification and Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR)

The data presented in the table above allows for the elucidation of preliminary structure-activity relationships for this class of compounds.

Logical Relationship of SAR:

Caption: Key structural modifications influencing monoamine transporter affinity.

-

Influence of the 3-Arylmethoxy Group: Substitution on the 3-arylmethoxy ring appears to have a significant impact on SERT affinity. For instance, the presence of dichloro substituents (compounds 6e and 6h ) leads to high SERT potency.[1]

-

Influence of the 3-Aryl Group: Modifications to the 3-aryl ring can modulate the selectivity profile. The introduction of a 3,4-dichlorophenyl group at this position in compound 7g results in a compound with moderate affinity for both DAT and SERT.[1]

-

Combined Effects: The combination of substitutions on both aryl rings can lead to highly potent and selective SERT ligands, as seen in compound 7i , which has a Ki of 1.3 nM for SERT.[1] These preliminary findings suggest that the azetidine scaffold is a promising template for developing novel monoamine transporter ligands with diverse selectivity profiles.[1]

Conclusion

The this compound scaffold and its structural analogs represent a promising area of research for the development of novel CNS-active compounds. The ability to systematically modify the substituents on the aryl rings provides a clear path for optimizing potency and selectivity for monoamine transporters. The experimental protocols outlined in this guide offer a foundation for the synthesis and biological evaluation of new analogs. Further exploration of this chemical space, including variations of the azetidine N-substituent and bioisosteric replacements of the ether linkage, is warranted to fully elucidate the therapeutic potential of this compound class.

References

- 1. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant drug development: Focus on triple monoamine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-((4-Isopropylbenzyl)oxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-((4-isopropylbenzyl)oxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process, commencing with commercially available starting materials. This document includes detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and visual representations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence:

-

Protection of the Azetidine Nitrogen: The secondary amine of 3-hydroxyazetidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step.

-

Williamson Ether Synthesis: The core ether linkage is formed by the O-alkylation of N-Boc-3-hydroxyazetidine with 4-isopropylbenzyl bromide.

-

Deprotection of the Azetidine Nitrogen: Removal of the Boc protecting group under acidic conditions yields the final target compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

This procedure outlines the protection of the azetidine nitrogen with a Boc group.

Materials:

| Reagent | CAS Number | Molecular Weight |

| 3-Hydroxyazetidine hydrochloride | 18621-18-6 | 109.55 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

Protocol:

-

To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a solid.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Melting Point |

| tert-butyl 3-hydroxyazetidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 | >90% | 36-43 °C |

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

This step involves the formation of the ether linkage via a Williamson ether synthesis.

Materials:

| Reagent | CAS Number | Molecular Weight |

| tert-butyl 3-hydroxyazetidine-1-carboxylate | 141699-55-0 | 173.21 |

| 4-Isopropylbenzyl bromide | 73789-86-3 | 213.11 |

| Sodium hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |

Protocol:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add 4-isopropylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield tert-butyl this compound-1-carboxylate.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Physical State |

| tert-butyl this compound-1-carboxylate | C₁₈H₂₇NO₃ | 305.41 | 70-80% | Oil |

Step 3: Synthesis of this compound

The final step is the deprotection of the Boc group to yield the free amine.

Materials:

| Reagent | CAS Number | Molecular Weight |

| tert-butyl this compound-1-carboxylate | N/A | 305.41 |

| 4 M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

Protocol:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane.

-

Add 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the product.

-

For the free base, dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., 1 N NaOH or saturated NaHCO₃ solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Physical State |

| This compound | C₁₃H₁₉NO | 205.30 | >95% | Oil or Solid |

Conclusion

The described three-step synthesis provides a reliable and efficient route to this compound. The use of the Boc protecting group allows for a clean Williamson ether synthesis, and the subsequent deprotection proceeds in high yield. The detailed protocols and tabulated data in this guide should enable researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

An Introduction to 3-((4-Isopropylbenzyl)oxy)azetidine: A Technical Overview

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their unique strained ring system imparts conformational rigidity and influences physicochemical properties such as basicity and lipophilicity. The azetidine scaffold is a key structural motif in a number of approved drugs and clinical candidates, highlighting its importance as a privileged structure in modern pharmacology.

This technical guide focuses on the substituted azetidine derivative, 3-((4-Isopropylbenzyl)oxy)azetidine. This compound belongs to the class of 3-alkoxy-substituted azetidines, which are of interest to researchers for their potential to interact with various biological targets. The presence of the 4-isopropylbenzyl group may confer specific binding properties and modulate the pharmacokinetic profile of the molecule.

Chemical Properties and Synthesis

While specific experimental data for this compound is unavailable, its general chemical properties can be inferred from its structure. The molecule consists of a central azetidine ring, an ether linkage at the 3-position, and a benzyl group substituted with an isopropyl moiety at the 4-position of the phenyl ring.

Inferred Physicochemical Properties

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | Likely a colorless to pale yellow oil or solid |

| Solubility | Expected to be soluble in common organic solvents |

| Basicity (pKa) | The azetidine nitrogen is basic |

Note: These properties are calculated or estimated and have not been experimentally verified.

Plausible Synthetic Route

A common method for the synthesis of 3-alkoxy-substituted azetidines involves the Williamson ether synthesis. A plausible synthetic route for this compound would start from a protected 3-hydroxyazetidine and 4-isopropylbenzyl halide.

-

Protection of Azetidin-3-ol: Azetidin-3-ol is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom. This is typically achieved by reacting azetidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.

-

Williamson Ether Synthesis: The N-Boc-azetidin-3-ol is then deprotonated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide. To this solution, 4-isopropylbenzyl bromide (or chloride) is added, and the reaction mixture is stirred, possibly with heating, to facilitate the nucleophilic substitution and formation of the ether linkage.

-

Deprotection: The final step involves the removal of the Boc protecting group. This is typically accomplished by treating the N-Boc-3-((4-isopropylbenzyl)oxy)azetidine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography or distillation.

Mandatory Visualization: Synthesis Workflow

Caption: A plausible three-step synthesis of this compound.

Potential Biological and Pharmacological Significance

While no specific biological data exists for this compound, the broader class of substituted azetidines has been explored for a wide range of therapeutic applications. The structural features of this particular molecule suggest several areas of potential interest for researchers and drug development professionals.

Azetidine derivatives have been investigated as:

-

Central Nervous System (CNS) Agents: The azetidine ring is a bioisostere of other cyclic amines like piperidine and pyrrolidine, which are common in CNS-active drugs. Substituted azetidines have been explored as antidepressants and neuroprotective agents.

-

Antibacterial Agents: The azetidine scaffold is a core component of many beta-lactam antibiotics. While this compound is not a beta-lactam, the azetidine ring itself can be a pharmacophore in novel antibacterial compounds.

-

Enzyme Inhibitors: The rigid structure of the azetidine ring can be advantageous for designing specific enzyme inhibitors. The benzyloxy moiety can engage in hydrophobic or aromatic interactions within a binding pocket.

Logical Relationship Diagram

Technical Guide to the Lipophilicity of 3-((4-Isopropylbenzyl)oxy)azetidine

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity of 3-((4-Isopropylbenzyl)oxy)azetidine, a key physicochemical parameter influencing its pharmacokinetic and pharmacodynamic properties. This document outlines calculated lipophilicity values, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Introduction to Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug candidate's success. It significantly impacts absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).

-

LogP represents the ratio of the concentration of the neutral form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

-

LogD is the ratio of the concentration of all species of a compound (neutral and ionized) in the lipid phase to the aqueous phase at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[1][2]

A balanced lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

Lipophilicity of this compound

Currently, there is no publicly available experimental data for the LogP or LogD of this compound. However, computational methods provide reliable estimates. The table below summarizes the calculated LogP value for the target compound and several structurally related analogs.

| Compound Name | Molecular Formula | Calculated LogP (XLogP3) | PubChem CID |

| This compound | C13H19NO | 2.5 | 134857470 |

| 3-[(3-Fluorobenzyl)oxy]azetidine | C10H12FNO | 1.4 | 25220728[3] |

| 3-(4-Fluorophenoxy)azetidine | C9H10FNO | 1.4 | 21428730[4] |

| 3-[(4-tert-butylcyclohexyl)oxy]azetidine | C13H25NO | 2.7 | 165863234[5] |

Data sourced from the PubChem database. XLogP3 is a widely used computational model for predicting LogP.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the "gold standard" for determining LogP and LogD due to its direct measurement of partitioning.[6][7] The following protocol describes the determination of LogD at a physiologically relevant pH of 7.4.

Materials and Reagents

-

This compound

-

n-Octanol (reagent grade or higher)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Glass vials with screw caps

-

Vortex mixer or orbital shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and PBS (pH 7.4) in a large vessel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated PBS.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Partitioning Experiment:

-

In a glass vial, combine 1 mL of water-saturated n-octanol and 1 mL of n-octanol-saturated PBS.

-

Add a small aliquot of the DMSO stock solution to the vial (e.g., 10 µL of 10 mM stock to yield a final concentration of 100 µM).

-

Cap the vial tightly and shake vigorously using a vortex mixer or orbital shaker for at least one hour at room temperature to allow for equilibrium to be reached.[1]

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol (upper) and PBS (lower) phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS/MS.[1] A calibration curve should be prepared for accurate quantification.

-

Calculation of LogD

The LogD is calculated using the following formula:

LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Where:

-

[Compound]octanol is the concentration of the compound in the n-octanol phase.

-

[Compound]aqueous is the concentration of the compound in the aqueous (PBS) phase.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for LogD determination.

Caption: Workflow for LogD determination using the shake-flask method.

Conclusion

While experimental lipophilicity data for this compound is not yet available, computational predictions (XLogP3 = 2.5) suggest it possesses moderate lipophilicity. This value falls within a favorable range for many drug discovery applications, balancing membrane permeability with aqueous solubility. The provided shake-flask protocol offers a robust, standardized method for the future experimental determination of its LogP and LogD values, which is essential for a comprehensive understanding of its drug-like properties.

References

- 1. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. 3-[(3-Fluorobenzyl)oxy]azetidine | C10H12FNO | CID 25220728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-[(4-Tert-butylcyclohexyl)oxy]azetidine | C13H25NO | CID 165863234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. encyclopedia.pub [encyclopedia.pub]

Technical Guide: Spectroscopic and Synthetic Profile of 3-((4-Isopropylbenzyl)oxy)azetidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific experimental spectroscopic data and a dedicated synthetic protocol for 3-((4-Isopropylbenzyl)oxy)azetidine have not been reported in peer-reviewed literature. The following guide is a comprehensive compilation based on established synthetic methodologies for analogous compounds and predicted spectroscopic values derived from data for structurally related molecules.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. The 3-oxy-substituted azetidine motif, in particular, offers a versatile platform for introducing a variety of functional groups. This guide focuses on this compound, a compound featuring a 4-isopropylbenzyl ether linkage, a common substituent in pharmacologically active molecules. This document provides a detailed, albeit predictive, overview of its spectroscopic characteristics and a robust, generalized synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of 3-(benzyloxy)azetidine, 4-isopropylbenzyl alcohol, and general principles of NMR, MS, and IR spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H (ortho to CH₂) |

| ~7.18 | d | 2H | Ar-H (ortho to isopropyl) |

| ~4.50 | s | 2H | O-CH₂ -Ar |

| ~4.30 | m | 1H | Azetidine CH-O |

| ~3.90 | m | 2H | Azetidine CH₂ (adjacent to NH, axial) |

| ~3.60 | m | 2H | Azetidine CH₂ (adjacent to NH, equatorial) |

| ~2.90 | sept | 1H | Isopropyl CH |

| ~1.25 | d | 6H | Isopropyl CH₃ |

Solvent: CDCl₃. Predicted chemical shifts are approximate.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | Ar-C (ipso, isopropyl) |

| ~135.5 | Ar-C (ipso, CH₂) |

| ~128.0 | Ar-CH (ortho to CH₂) |

| ~126.5 | Ar-CH (ortho to isopropyl) |

| ~72.0 | O-CH₂ -Ar |

| ~65.0 | Azetidine CH -O |

| ~53.0 | Azetidine CH₂ -N |

| ~34.0 | Isopropyl CH |

| ~24.0 | Isopropyl CH₃ |

Solvent: CDCl₃. Predicted chemical shifts are approximate.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 219 | [M]⁺ (Molecular Ion) |

| 133 | [M - C₄H₈NO]⁺ (Loss of azetidinoxy group) |

| 119 | [C₉H₁₁]⁺ (Isopropyltropylium ion) |

| 105 | [C₈H₉]⁺ (Loss of methyl from isopropyltropylium ion) |

| 86 | [C₄H₈NO]⁺ (Azetidinoxy fragment) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment of Absorption Band |

| ~3350 | N-H Stretch (secondary amine) |

| ~3050-3020 | C-H Stretch (aromatic) |

| ~2960-2850 | C-H Stretch (aliphatic) |

| ~1460 | C-H Bend (aliphatic) |

| ~1100 | C-O Stretch (ether)[1] |

Experimental Protocols

The synthesis of this compound can be achieved through a three-step process:

-

Synthesis of N-Boc-3-hydroxyazetidine.

-

O-alkylation with 4-isopropylbenzyl bromide.

-

Deprotection of the N-Boc group.

3.1. Synthesis of N-Boc-3-hydroxyazetidine

This procedure is adapted from established methods for the synthesis of this key intermediate.[2][3]

-

Materials: 1-Benzhydrylazetidin-3-ol hydrochloride, Sodium hydroxide, Di-tert-butyl dicarbonate (Boc₂O), Palladium on carbon (10%), Methanol, Dichloromethane (DCM), Water.

-

Procedure:

-

To a solution of 1-benzhydrylazetidin-3-ol hydrochloride in a mixture of water and DCM, add a solution of sodium hydroxide to basify the mixture.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzhydrylazetidin-3-ol.

-

Dissolve the crude 1-benzhydrylazetidin-3-ol in methanol.

-

Add 10% Palladium on carbon to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for several hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-3-hydroxyazetidine as a white solid.

-

3.2. Synthesis of tert-Butyl this compound-1-carboxylate

This O-alkylation is a standard Williamson ether synthesis.

-

Materials: N-Boc-3-hydroxyazetidine, 4-Isopropylbenzyl bromide, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of N-Boc-3-hydroxyazetidine in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-isopropylbenzyl bromide in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield tert-butyl this compound-1-carboxylate.

-

3.3. Synthesis of this compound (Final Product)

Deprotection of the N-Boc group is typically achieved under acidic conditions.[4]

-

Materials: tert-Butyl this compound-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate in DCM.

-

Add trifluoroacetic acid dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

-

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway to this compound.